2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline
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Overview
Description
2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline is a heterocyclic compound that features both a quinoline and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with tetrahydropyridine intermediates in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinoline derivatives with various substituents such as halogens or alkyl groups.
Scientific Research Applications
2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2,3,6-Tetrahydro-pyridin-4-yl)-indole
- 2-(1,2,3,6-Tetrahydro-pyridin-4-yl)-benzofuran
- 2-(1,2,3,6-Tetrahydro-pyridin-4-yl)-naphthalene
Uniqueness
2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline is unique due to its specific combination of quinoline and tetrahydropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline |
InChI |
InChI=1S/C14H14N2/c1-2-4-13-11(3-1)5-6-14(16-13)12-7-9-15-10-8-12/h1-7,15H,8-10H2 |
InChI Key |
APVNTOHQHMQASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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